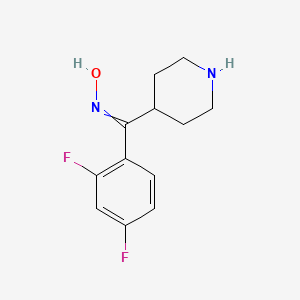
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime: is a chemical compound characterized by the presence of a difluorophenyl group and a piperidinyl group connected through a methanone oxime linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime typically involves the following steps:
Formation of the Methanone Intermediate: The initial step involves the reaction of 2,4-difluorobenzaldehyde with piperidine to form the corresponding methanone intermediate. This reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions.
Oximation: The methanone intermediate is then subjected to oximation using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This step results in the formation of the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of this compound can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It serves as a tool compound in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone: Lacks the oxime group, which may affect its reactivity and biological activity.
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrazone:
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone thiosemicarbazone: Incorporates a thiosemicarbazone group, which can impart unique reactivity and biological effects.
Uniqueness
- The presence of the oxime group in (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
84163-46-2 |
|---|---|
Fórmula molecular |
C12H14F2N2O |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine |
InChI |
InChI=1S/C12H14F2N2O/c13-9-1-2-10(11(14)7-9)12(16-17)8-3-5-15-6-4-8/h1-2,7-8,15,17H,3-6H2 |
Clave InChI |
DAQWROFRHWHKFE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C(=NO)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Acetyl-2-amino-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8753078.png)

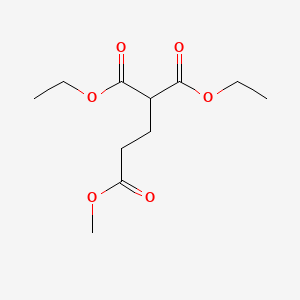
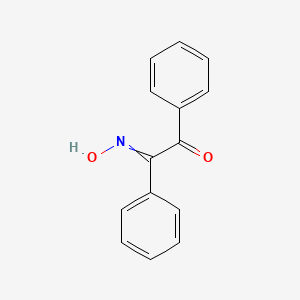
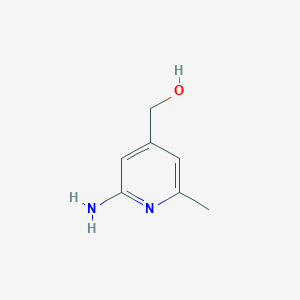
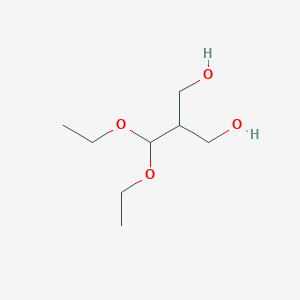
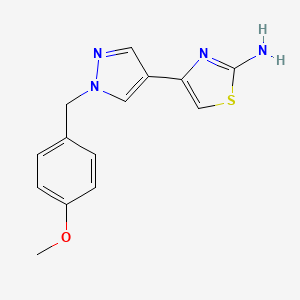
![Dimethyl 5-oxo-5,6-dihydropyrazolo[1,5-c]quinazoline-1,2-dicarboxylate](/img/structure/B8753127.png)
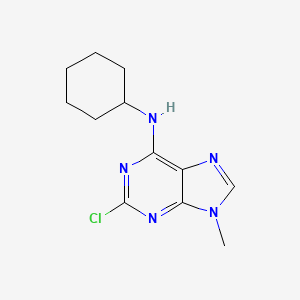
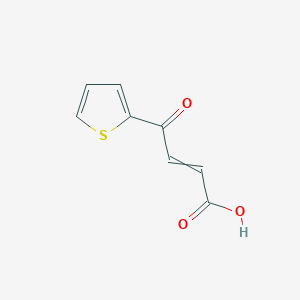
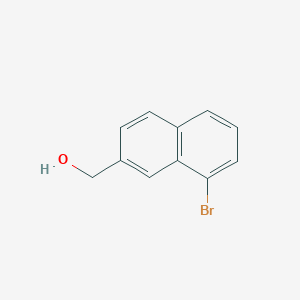
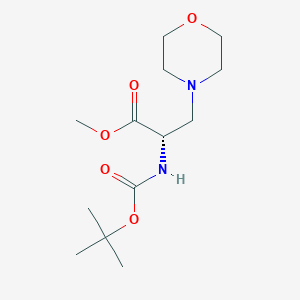
![[1-(4-Chloro-2-nitro-phenyl)-piperidin-4-yl]-methanol](/img/structure/B8753169.png)
